4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one is an organic compound categorized as a pyrrole, which is a five-membered heterocyclic structure containing one nitrogen atom. This compound features a pyrrole ring with a methyl group at the 1-position and a butenone side chain at the 4-position. Pyrroles are known for their aromatic properties and are significant in various biological and chemical processes .
This compound belongs to the class of pyrroles, which are recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The specific structure of 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one contributes to its unique reactivity and potential applications in medicinal chemistry and organic synthesis .
The synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one can be achieved through various methods:
The choice of reagents and conditions is critical in optimizing yield and purity. Industrial production may utilize batch or continuous flow processes, emphasizing cost-effectiveness and efficiency in reaction conditions .
The molecular formula for 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one is C9H11NO, with a molecular weight of 149.19 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | (E)-4-(1-methylpyrrol-2-yl)but-3-en-2-one |
InChI | InChI=1S/C9H11NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-7H,1-2H3/b6-5+ |
InChI Key | PUJATMYWGPUBQG-AATRIKPKSA-N |
Canonical SMILES | CC(=O)C=CC1=CC=CN1C |
This structural information is vital for understanding the compound's reactivity and potential applications .
4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, impacting yield and selectivity.
The mechanism of action for 4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one involves its interaction with specific biological targets, potentially acting as enzyme inhibitors or activators. Its ability to form stable complexes with metal ions may enhance its biological activity. Detailed studies are necessary to elucidate the exact pathways and molecular interactions involved in its action .
The compound exhibits typical properties associated with organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
4-(1-Methyl-1H-pyrrol-2-yl)but-3-en-2-one has several scientific uses:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7